Inositol
Overview
Description
Inositol, primarily the isomer myo-inositol, is a carbocyclic sugar that is abundant in the brain and other mammalian tissues . It mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors and participates in osmoregulation . It is a sugar alcohol with half the sweetness of sucrose (table sugar) .
Synthesis Analysis
Inositol and its metabolic derivatives such as galactinol, raffinose, methylated inositols etc. are significant osmoprotectants produced in response to various abiotic stresses in plants . The entire network of genes induced under a particular stress is governed by a few common stress-responsive transcription factor binding sites or cis elements in their respective promoters .
Molecular Structure Analysis
The orientation of the hydroxyls around the specifically myo version of inositol allows for the phosphorylation of the simple cyclohexane ring in a series of combinations which can theoretically yield up to 63 stereochemically unique forms .
Chemical Reactions Analysis
Inositol pyrophosphates result from pyrophosphorylation of the 5-hydroxyl and the 1/3-hydroxyl of inositol hexakisphosphate (Ins P 6) by the inositol hexakisphosphate kinases (IP6Ks) and Vip1/PPIP5Ks, respectively .
Physical And Chemical Properties Analysis
Inositol has a molecular formula of C6H12O6 and a molar mass of 180.16 g/mol . It has a melting point of 222-227 °C and a boiling point of 232.96°C . It is soluble in water, with a solubility of 14 g/100 mL at 25 ºC .
Scientific Research Applications
Mental Health: Anxiety and Depression
Inositol plays a significant role in human brain physiology and pathology . It is involved in several biochemical pathways, most of them controlling vital cellular mechanisms, such as cell development, signaling and nuclear processes, metabolic and endocrine modulation, cell growth, signal transduction, etc . However, data on the efficacy of inositol in the treatment of psychiatric disorders are still controversial .
Polycystic Ovary Syndrome (PCOS)
Inositol has been found to be beneficial in the treatment of polycystic ovary syndrome (PCOS), a common hormonal disorder in women . Inositol supplementation can lead to more regular menstrual cycles, improved ovulatory function, and a reduction in hyperandrogenism , which are significant factors influencing fertility in women with PCOS .
Weight Management and Metabolic Health
Inositol has been shown to improve insulin sensitivity and glycemic control in individuals with diabetes or metabolic syndrome . It is a well-tolerated, effective alternative candidate to the classical insulin sensitizers .
Skin Health
Inositol has been associated with improved hormonal acne . It is believed to help in maintaining healthy skin, although more research is needed in this area.
Cancer Prevention and Treatment
Although the research is still in its early stages, some studies suggest that inositol might have potential applications in cancer prevention and treatment .
Mechanism of Action
- Inositol primarily acts as a precursor to the phosphatidylinositol (PI) cycle within cells . The PI cycle plays a crucial role in cellular signaling and communication.
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Research suggests that inositol may have various benefits, such as aiding people with mental health or metabolic conditions . It may help balance important chemicals in your brain, including those believed to affect your mood, such as serotonin and dopamine . More research is needed to confirm these benefits and to explore other potential applications of inositol .
properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
Record name | myo-Inositol | |
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Record name | Inositol | |
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Record name | neo-Inositol | |
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Record name | muco-Inositol | |
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Record name | allo-Inositol | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
Record name | myo-Inositol | |
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Mechanism of Action |
The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals. | |
Record name | Inositol | |
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Product Name |
Inositol | |
CAS RN |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
Record name | (-)-chiro-Inositol | |
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Record name | Muco-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1L-chiro-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Allo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | scyllo-Inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEO-INOSITOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
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Record name | CHIRO-INOSITOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CIS-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHIRO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MUCO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CHIRO-INOSITOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SCYLLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INOSITOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EPI-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALLO-INOSITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q & A
Q1: What is the primary biological function of myo-inositol in plants?
A1: Research suggests that myo-inositol serves as the main precursor for phosphatidylinositol (PtdIns) and phosphatidylinositol phosphates (PIPs) synthesis in plants. These lipids are essential for endomembrane structure, vesicle trafficking, and auxin-regulated embryogenesis []. Depletion of myo-inositol in Arabidopsis by knocking out multiple MIPS genes, which encode d-myo-inositol-3-phosphate synthase, resulted in abnormal embryo development, altered auxin distribution, and affected membrane trafficking [].
Q2: How does myo-inositol impact calcium signaling in cells?
A2: Myo-inositol is a precursor to inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a key secondary messenger in calcium signaling []. When cell surface receptors are activated, phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate, producing Ins(1,4,5)P3 and diacylglycerol. Ins(1,4,5)P3 then binds to its receptor on intracellular calcium stores, triggering the release of calcium ions into the cytoplasm []. This calcium release plays a crucial role in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion.
Q3: How does hyperglycemia affect myo-inositol metabolism?
A3: Studies suggest that elevated glucose levels can inhibit myo-inositol metabolism through two main mechanisms []:
- Competitive Inhibition of Transport: Glucose competes with myo-inositol for transport into cells, potentially leading to reduced intracellular myo-inositol levels [].
- Polyol Pathway Activation: Hyperglycemia can increase glucose flux through the polyol pathway, leading to sorbitol accumulation. This accumulation can cause osmotic stress and non-competitively inhibit myo-inositol transport, further reducing cellular myo-inositol content [].
Q4: What role does inositol play in fungal sexual reproduction and virulence?
A4: Research on Cryptococcus neoformans reveals that myo-inositol is a crucial factor for both sexual reproduction and virulence []. This fungus utilizes myo-inositol as a sole carbon source and possesses an expanded family of myo-inositol transporter (ITR) genes []. These transporters, particularly Itr1 and Itr1A, are crucial for myo-inositol's stimulatory effect on mating []. Furthermore, disrupting inositol acquisition pathways, either by deleting ITR genes or the INO1 gene (encoding inositol 1-phosphate synthase), compromises fungal virulence in a murine inhalation model, highlighting the importance of inositol sensing and uptake for infectivity [].
Q5: How is inositol metabolized in the cell?
A5: Inositol metabolism involves a complex network of phosphorylation and dephosphorylation reactions. One key pathway is the phosphatidylinositol cycle, where inositol is incorporated into phosphatidylinositol, further phosphorylated to generate phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2) [, ]. These PIPs act as signaling molecules and can be hydrolyzed by phospholipase C to release second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) []. IP3 triggers calcium release from intracellular stores [], while DAG activates protein kinase C, leading to downstream signaling events []. IP3 is further metabolized by both phosphorylation and dephosphorylation reactions [].
Q6: What are the different ways in which Candida albicans can acquire inositol during infection?
A6: Candida albicans can acquire inositol through two equally effective mechanisms during infection []:
Q7: Can the transport of D-chiro-inositol across intestinal cells be enhanced?
A7: Yes, research shows that α-Lactalbumin peptides, obtained through simulated gastrointestinal digestion, significantly enhance the intestinal absorption of D-chiro-inositol []. This enhancement is attributed to the ability of these peptides to increase paracellular permeability in a reversible manner without causing cytotoxicity []. This effect involves temporary rearrangements of the F-actin apical cytoskeleton and the tight junction protein ZO-1 [].
Q8: What are inositol pyrophosphates and what is their significance?
A8: Inositol pyrophosphates are highly energetic signaling molecules characterized by the presence of pyrophosphate groups [, ]. Two key members are diphosphoinositol pentakisphosphate (InsP7 or 5-InsP7) and bis-diphosphoinositol tetrakisphosphate (InsP8 or 1,5-InsP8) []. These molecules are present in various organisms and are synthesized by inositol hexakisphosphate kinases (InsP6Ks) []. Notably, they play essential roles in cellular processes like DNA repair and homologous recombination [], with their absence leading to impaired DNA repair mechanisms.
Q9: How does the structure of inositol phosphates relate to their biological activity?
A9: The phosphorylation state and isomerization of inositol rings are crucial for their biological activity. For instance, while Ins(1,4,5)P3 acts as a second messenger for calcium release [], other isomers like Ins(1,3,4)P3 are involved in distinct signaling pathways []. Furthermore, the addition of pyrophosphate groups to generate inositol pyrophosphates like InsP7 and InsP8 confers unique signaling properties involved in processes like DNA repair and energy sensing [, ]. The diverse array of phosphorylation patterns and isomers highlights the intricate regulatory mechanisms of inositol signaling in various cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.